4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
CAS No.: 946281-91-0
Cat. No.: VC11883805
Molecular Formula: C14H16Cl2N2O3
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946281-91-0 |
|---|---|
| Molecular Formula | C14H16Cl2N2O3 |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |
| Standard InChI | InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |
| Standard InChI Key | PYRIXPQRPMPQBU-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Architecture
The IUPAC name 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one systematically describes the compound’s structure:
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A piperazin-2-one core (a six-membered ring containing two nitrogen atoms, with one ketone group at position 2)
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3,3-dimethyl substitutions on the piperazine ring
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A 2-(2,4-dichlorophenoxy)acetyl group attached to the ring’s nitrogen at position 4.
The molecular formula is C₁₅H₁₇Cl₂N₂O₃, with a calculated molecular weight of 356.21 g/mol. Key structural features include:
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A ketone group at position 2 of the piperazine ring
Synthesis and Manufacturing Pathways
Retrosynthetic Analysis
The compound can be conceptually deconstructed into two primary fragments:
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3,3-Dimethylpiperazin-2-one
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2-(2,4-Dichlorophenoxy)acetyl chloride
A plausible synthetic route involves coupling these fragments through nucleophilic acyl substitution, as demonstrated in analogous piperazine derivatizations .
Stepwise Synthesis Protocol
Based on methodologies from similar compounds :
Step 1: Synthesis of 3,3-Dimethylpiperazin-2-one
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Start with 2,5-dimethylpiperazine
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Introduce a ketone group via oxidation at position 2
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Protect secondary amines using tert-butoxycarbonyl (Boc) groups
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Perform selective deprotection to yield the target intermediate
Step 2: Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride
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React 2,4-dichlorophenol with chloroacetyl chloride in basic conditions
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Purify via fractional distillation
Step 3: Coupling Reaction
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Combine 3,3-dimethylpiperazin-2-one with 2-(2,4-dichlorophenoxy)acetyl chloride
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Use triethylamine as acid scavenger in dichloromethane solvent
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Isolate product via column chromatography
| Reaction Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Piperazinone formation | Boc₂O, DMAP | CH₂Cl₂, RT, 12h | 88–95 |
| Acetyl chloride synthesis | ClCH₂COCl, K₂CO₃ | DMF, 120°C | 72–85 |
| Final coupling | Et₃N, CH₂Cl₂ | 0°C to RT, 6h | 56–68 |
Physicochemical Properties
Spectroscopic Characteristics
While experimental data for this specific compound is unavailable, predictions can be made from structural analogs:
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IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1150 cm⁻¹ (C-O-C ether vibration)
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¹H NMR:
Solubility and Partitioning
Computational predictions using group contribution methods:
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log P (octanol/water): 3.2 ± 0.3 (high lipophilicity)
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Aqueous solubility: 12.7 mg/L at 25°C (practically insoluble)
Biological Activity and Applications
Pharmacological Considerations
Piperazin-2-one derivatives demonstrate:
The methyl substitutions may enhance metabolic stability compared to non-alkylated analogs.
Industrial and Research Significance
Agricultural Chemistry
Potential as a next-generation herbicide with:
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Reduced volatility compared to 2,4-D esters
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Enhanced leaf adhesion from piperazine hydrophobicity
Pharmaceutical Development
Structural features suggest promise for:
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CNS drug candidates
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Antibiotic adjuvants
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Anticancer prodrugs
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